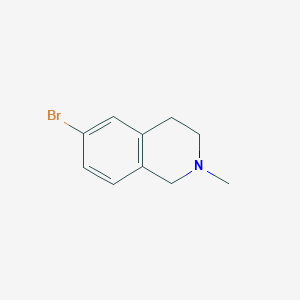

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWCPPFVDGLVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Basic Properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activity.[1] THIQ-based molecules have demonstrated a wide pharmacological scope, including antitumor, antimicrobial, and neuroprotective properties.[1][2]

This guide focuses on a key derivative, This compound . The strategic placement of a bromine atom on the aromatic ring at the C-6 position and a methyl group on the nitrogen atom transforms this simple core into a highly versatile and valuable building block for drug discovery. The aryl bromide serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The tertiary amine influences the molecule's basicity, solubility, and pharmacokinetic profile.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental properties, synthesis, reactivity, and synthetic utility of this important intermediate.

Physicochemical and Basic Properties

The fundamental properties of this compound dictate its behavior in both reaction and biological systems. The data presented below is a synthesis of information from chemical databases and predictive modeling.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₀H₁₂BrN | Calculated |

| Molecular Weight | 226.11 g/mol | Calculated |

| Appearance | Not specified; likely an oil or low-melting solid | Inferred from related compounds |

| Boiling Point | ~283 °C (for parent amine) | (Value for 6-bromo-1,2,3,4-tetrahydroisoquinoline) |

| Density | ~1.428 g/cm³ (for parent amine) | (Value for 6-bromo-1,2,3,4-tetrahydroisoquinoline) |

| pKa (of conjugate acid) | ~9.3 - 9.8 (Predicted) | Based on predicted pKa of 9.26 for the parent secondary amine. The electron-donating methyl group is expected to slightly increase basicity. |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a two-stage process: first, the construction of the core 6-bromo-THIQ scaffold, followed by N-methylation.

Stage 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Precursor)

A common and robust method for constructing the THIQ skeleton is the Bischler-Napieralski reaction , followed by reduction.[1] This pathway offers good yields and proceeds from readily available starting materials.

Caption: Two-stage synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

Protocol: Stage 2 - N-Methylation via Eschweiler-Clarke Reaction

This protocol describes the conversion of the secondary amine precursor to the final tertiary amine product. The Eschweiler-Clarke reaction is a classic and highly effective method for exhaustive methylation using formaldehyde as the carbon source and formic acid as the reducing agent.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq).

-

Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.5 eq) followed by formic acid (98-100%, 2.5 eq).

-

Causality: Formaldehyde forms an iminium ion intermediate with the secondary amine. Formic acid then acts as a hydride donor to reduce the iminium ion, resulting in the methylated amine and releasing CO₂. Using an excess ensures the reaction goes to completion.

-

-

Reaction Execution: Heat the mixture to 80-100 °C and maintain for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases and the pH is >9.

-

Causality: This step neutralizes the excess formic acid and deprotonates the tertiary amine product, rendering it soluble in organic solvents for extraction.

-

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

-

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites: the nucleophilic tertiary amine and the electrophilic C-6 bromo-substituted carbon.

Caption: Key reactive sites of the molecule.

Reactions at the Aryl Bromide: Cross-Coupling

The C-Br bond is the primary site for elaboration and diversification of the scaffold. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle The Suzuki reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

-

Transmetalation: A base activates the organoboron reagent, which then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[3]

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling this compound with a generic arylboronic acid.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Causality: The choice of catalyst and ligand is critical. Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Causality: The solvent must solubilize the reactants, while the aqueous portion is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

-

Reaction Execution: Heat the mixture (typically 80-110 °C) for 4-24 hours until TLC or LC-MS analysis indicates completion.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.

Pharmacological Significance and Applications

While this compound is not typically an end-product drug, its value lies in its role as a key intermediate. Its structure allows for the rapid generation of diverse libraries of more complex molecules for high-throughput screening.

For example, multicomponent reactions (MCRs) utilizing N-methyl piperidin-4-one (a structural analog of the THIQ's saturated ring) have been used to synthesize complex 2-methyl-THIQ derivatives, demonstrating the utility of this core in building molecular diversity for biological evaluation.[1][4] The bromo- substituent provides a reliable anchor point to introduce various aryl or alkyl groups, systematically modifying the structure to probe structure-activity relationships (SAR) for a given biological target.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this purpose.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aromatic Protons (δ 6.8-7.2 ppm, 3H):

-

H-7 (δ ~7.1-7.2 ppm): Expected to be a doublet of doublets (dd), coupled to H-8 and H-5.

-

H-8 (δ ~6.9-7.0 ppm): Expected to be a doublet (d), coupled to H-7.

-

H-5 (δ ~6.8-6.9 ppm): Expected to be a doublet (d) or a singlet-like peak if coupling to H-7 is minimal.

-

-

Benzylic Protons (C1-H₂, δ ~3.5-3.7 ppm, 2H): Expected to be a singlet, as there are no adjacent protons for coupling.

-

Aliphatic Protons (C3-H₂ and C4-H₂, δ ~2.7-3.0 ppm, 4H): These two sets of methylene protons would likely appear as overlapping multiplets or distinct triplets. For instance, C4-H₂ may be a triplet coupled to C3-H₂, and C3-H₂ would be a corresponding triplet.

-

N-Methyl Protons (N-CH₃, δ ~2.4-2.5 ppm, 3H): A sharp singlet, characteristic of a methyl group on a nitrogen atom.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the drug discovery and development pipeline. Its basic properties, governed by the tertiary amine, and its synthetic versatility, enabled by the reactive aryl bromide, make it an ideal starting point for creating novel and diverse molecular entities. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, empowers researchers to effectively leverage this scaffold in the quest for new therapeutic agents.

References

-

Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Pharmazie. [Link]

-

Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[6]-naphthyridine via Reductive Amination of Schiff's Bases. (2009). Taylor & Francis Online. [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).

-

Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. (2001). Chemical Reviews. [Link]

-

Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... (2019). ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (2019). ResearchGate. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (2015). Atlantis Press. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

N-Methyl-1,2,3,4-tetrahydroisoquinoline. NIST WebBook. [Link]

-

Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB. [Link]

-

Reactivities of N-Methyl-tetrahydroisoquinoline (88) and... ResearchGate. [Link]

-

Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). HMDB. [Link]

-

Supporting Information for A porous metal-organic framework... RSC Publishing. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Chemistry.org. [Link]

-

The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. tandfonline.com [tandfonline.com]

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS number 59961-00-1

An In-Depth Technical Guide to 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 59961-00-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical synthesis and pharmaceutical development. We will delve into its synthesis, chemical behavior, analytical characterization, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction and Significance

This compound belongs to the class of tetrahydroisoquinolines (THIQs), a scaffold of immense importance in medicinal chemistry. The THIQ nucleus is a "privileged scaffold," appearing in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] This specific derivative is particularly valuable due to the presence of a bromine atom on the aromatic ring. This halogen serves as a versatile synthetic "handle," allowing for a wide range of subsequent chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This capability makes it an indispensable intermediate for building molecular libraries and performing structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents.[4]

Core Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 59961-00-1 |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Appearance | Varies; often an oil or low-melting solid |

| Storage | Recommended at -20°C, sealed under inert gas. |

Strategic Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ framework is a classic challenge in organic synthesis. Two primary name reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, provide the most reliable and versatile entries into this ring system.

A. The Pictet-Spengler Reaction

This reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[5][6][7][8]

Causality in Mechanism: The reaction's driving force is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[8] This intermediate is reactive enough to engage the electron-rich aromatic ring in a cyclization event, which is often the rate-determining step. The presence of electron-donating groups on the aromatic ring accelerates this cyclization, although superacidic conditions can enable the reaction on less activated systems.[8][9]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. We will delve into its synthesis, detailed analytical characterization, and its significance as a building block for novel therapeutic agents, particularly those targeting neurological pathways.

Introduction: The Prominence of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal template for designing ligands with high affinity and selectivity for various biological targets. The introduction of a bromine atom at the 6-position and a methyl group on the nitrogen atom further functionalizes this core, opening avenues for diverse chemical modifications and tuning of its pharmacological profile.

Derivatives of the THIQ scaffold have shown significant potential in the development of treatments for neurodegenerative disorders, cancer, and infectious diseases.[1][3][4] The strategic placement of a bromine atom on the aromatic ring of this compound provides a versatile handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Synthesis and Molecular Architecture

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available precursor, 6-bromo-1,2,3,4-tetrahydroisoquinoline. The key transformation is the N-methylation of the secondary amine.

Synthesis Pathway: N-Methylation via Eschweiler-Clarke Reaction

A robust and widely used method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[5][6][7] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by formate to yield the tertiary amine. A significant advantage of this method is that it avoids the formation of quaternary ammonium salts.[5]

Caption: Synthetic pathway for this compound via the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

The following is a representative protocol for the synthesis of this compound based on the principles of the Eschweiler-Clarke reaction.

Materials:

-

6-Bromo-1,2,3,4-tetrahydroisoquinoline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, add an excess of formaldehyde and formic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with a bromine atom at the C6 position of the aromatic ring and a methyl group attached to the nitrogen atom at the N2 position.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59961-00-1 | [8] |

| Molecular Formula | C₁₀H₁₂BrN | |

| Molecular Weight | 226.11 g/mol | |

| Appearance | Expected to be a solid or oil |

Spectroscopic Data Analysis

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the benzylic protons, the aliphatic protons of the tetrahydroisoquinoline ring, and the N-methyl protons. Based on the structure and data from similar compounds, the anticipated chemical shifts (in ppm, relative to TMS) are:

-

Aromatic Protons: Signals in the range of 6.8-7.5 ppm. The bromine substitution will influence the splitting pattern.

-

Benzylic Protons (C1-H₂): A singlet or AB quartet around 3.5-4.0 ppm.

-

Aliphatic Protons (C3-H₂ and C4-H₂): Multiplets in the range of 2.5-3.0 ppm.

-

N-Methyl Protons (N-CH₃): A sharp singlet around 2.4-2.6 ppm.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. The expected chemical shifts are:

-

Aromatic Carbons: Peaks in the region of 110-140 ppm. The carbon attached to the bromine will have a distinct chemical shift.

-

Benzylic Carbon (C1): A signal around 50-60 ppm.

-

Aliphatic Carbons (C3 and C4): Resonances in the range of 25-50 ppm.

-

N-Methyl Carbon (N-CH₃): A peak around 40-45 ppm.

3.2.3. Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). Fragmentation will likely involve the loss of the methyl group and cleavage of the tetrahydroisoquinoline ring.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for:

-

C-H stretching (aromatic and aliphatic): Around 2800-3100 cm⁻¹.

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

-

C-N stretching: Around 1000-1200 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Biological Significance and Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry due to the established biological activities of related THIQ derivatives. The N-methylation can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Neurological and Psychiatric Disorders

Tetrahydroisoquinoline derivatives have been extensively investigated for their effects on the central nervous system. They have been shown to interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways.

-

Dopamine and Serotonin Transporter Interactions: The THIQ core is a known pharmacophore for ligands of the dopamine transporter (DAT) and the serotonin transporter (SERT). Modulation of these transporters is a key strategy in the treatment of depression, anxiety, and other mood disorders. While specific data for this compound is not yet widely published, its structural similarity to known transporter ligands makes it a compelling candidate for investigation in this area.

Neuroprotective Potential

Certain tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases such as Parkinson's disease.[8] The mechanisms underlying this neuroprotection may involve the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for the parent compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[9][10] It is classified as harmful if swallowed.[9]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is readily achievable, and its structure offers multiple points for diversification to explore structure-activity relationships. The inherent biological potential of the tetrahydroisoquinoline core, combined with the strategic placement of the bromine and N-methyl substituents, makes this compound a promising starting point for the development of novel therapeutic agents targeting a range of diseases, particularly those affecting the central nervous system. Further research into its specific biological activities and pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound CAS#: 59961-00-1 [chemicalbook.com]

- 9. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 10. 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Unraveling the Enigma: A Mechanistic Inquiry into 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

A Note to the Research Community: The following guide addresses the mechanistic considerations for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. It is important to preface this analysis with the acknowledgment that, as of the present, dedicated in-depth studies elucidating the specific mechanism of action for this particular molecule are not extensively available in the public domain. Consequently, this document serves as a technically-grounded exploration of potential mechanisms, drawing upon the well-established pharmacology of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The insights presented herein are intended to provide a foundational framework for researchers and drug development professionals to guide future investigations into this compound.

The Tetrahydroisoquinoline Core: A Privileged Scaffold in Pharmacology

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent structural motif found in a vast array of natural products and synthetic molecules, endowing them with a wide spectrum of biological activities.[1][2] This heterocyclic scaffold's conformational flexibility allows it to interact with a diverse range of biological targets, making it a "privileged scaffold" in medicinal chemistry. THIQ-based compounds have demonstrated activities spanning from antitumor and antimicrobial to potent effects on the central nervous system.[1][2][3][4]

Postulated Mechanisms of Action for this compound

Based on the established pharmacology of its parent scaffold, the mechanism of action for this compound can be hypothesized to involve one or more of the following pathways:

Interaction with G-Protein Coupled Receptors (GPCRs)

Numerous THIQ derivatives are known to interact with GPCRs, a large family of transmembrane receptors that play a crucial role in cellular signaling.

-

Serotonin (5-HT) Receptors: Certain THIQ analogs have shown high binding affinity for serotonin receptors, such as the 5-HT7 receptor.[5] The interaction with these receptors can modulate various neurological processes, including mood, cognition, and sleep. The substitution pattern on the THIQ core, including the bromine at the 6-position and the methyl group on the nitrogen, would significantly influence the binding affinity and selectivity for different 5-HT receptor subtypes.

-

Orexin Receptors: The orexin system is involved in regulating wakefulness, appetite, and reward. Specific THIQ derivatives have been developed as antagonists for orexin receptors, highlighting the potential for this scaffold to modulate this pathway.[6]

Enzyme Inhibition

The THIQ scaffold has been successfully employed in the design of various enzyme inhibitors.

-

Phosphodiesterases (PDEs): Derivatives of THIQ have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP).[4] Inhibition of PDE4 leads to increased intracellular cAMP levels, which can have anti-inflammatory and other therapeutic effects.

-

Reverse Transcriptase: Some THIQ compounds have been evaluated as potential inhibitors of HIV-1 reverse transcriptase, an essential enzyme for viral replication.[3]

Cardiovascular Effects

Derivatives of 6-bromo-1,2,3,4-tetrahydroisoquinoline have been noted for their potential cardiovascular applications, suggesting that they may interact with targets within the cardiovascular system, such as adrenoceptors or calcium channels.[7]

The Influence of Substitution: Decoding the Role of the Bromo and Methyl Groups

The specific biological activity of this compound will be dictated by its unique substitution pattern:

-

6-Bromo Group: The presence of a bromine atom at the 6-position of the aromatic ring can significantly impact the compound's electronic properties and its ability to form halogen bonds with biological targets. This can influence binding affinity and selectivity.

-

N-Methyl Group: The methyl group on the nitrogen atom of the tetrahydroisoquinoline ring alters the compound's basicity and lipophilicity, which can affect its pharmacokinetic properties, including its ability to cross the blood-brain barrier, as well as its interaction with target proteins.

Proposed Experimental Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

-

Target Identification and Phenotypic Screening:

-

Protocol: Employ a broad panel of receptor binding and enzyme inhibition assays (e.g., Eurofins SafetyScreen, DiscoveRx PathHunter) to identify potential molecular targets.

-

Rationale: This initial screen provides an unbiased approach to identify high-affinity interactions and guide further investigation. Concurrently, phenotypic screening in relevant cell-based models can reveal the compound's functional effects and suggest potential therapeutic areas.

-

-

In Vitro Validation:

-

Receptor Binding Assays:

-

Protocol: Conduct saturation and competition binding assays using radiolabeled ligands or fluorescent probes for the identified receptor targets to determine the binding affinity (Ki) and selectivity.

-

Rationale: These assays quantify the direct interaction between the compound and its target receptor.

-

-

Enzyme Inhibition Kinetics:

-

Protocol: Perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). This involves measuring the enzyme reaction rate at various substrate and inhibitor concentrations.[8]

-

Rationale: Understanding the kinetics of enzyme inhibition provides crucial insights into the compound's mechanism at a molecular level.

-

-

Cell-Based Signaling Assays:

-

Protocol: Utilize cell lines expressing the target receptor or enzyme to measure downstream signaling events (e.g., cAMP accumulation, calcium mobilization, reporter gene activation).

-

Rationale: These assays confirm that the binding or inhibition observed in biochemical assays translates to a functional effect in a cellular context.

-

-

-

In Vivo Characterization:

-

Protocol: Evaluate the compound in relevant animal models of disease to assess its efficacy and establish a dose-response relationship.

-

Rationale: In vivo studies are essential to demonstrate the therapeutic potential of the compound and to understand its overall physiological effects.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

-

Protocol: Correlate the compound's concentration in plasma and target tissues with the observed pharmacological effects.

-

Rationale: PK/PD modeling helps to establish a clear link between drug exposure and therapeutic efficacy, guiding dose selection for further development.

-

-

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be fully elucidated, the rich pharmacology of the tetrahydroisoquinoline scaffold provides a strong foundation for targeted investigation. The proposed experimental workflow offers a systematic path forward to unravel its biological function. Future research should focus on comprehensive screening to identify its primary molecular targets, followed by detailed in vitro and in vivo studies to characterize its pharmacological profile. Such studies will be instrumental in determining the therapeutic potential of this intriguing molecule.

References

A comprehensive list of references will be compiled upon the completion of dedicated studies on this compound. The citations within this text refer to studies on the broader class of tetrahydroisoquinoline derivatives.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 8. Khan Academy [khanacademy.org]

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline literature review

An In-depth Technical Guide to 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] This structural motif is embedded in drugs with applications ranging from anti-cancer and anti-hypertensive to skeletal muscle relaxants.[1] The inherent biological relevance of the THIQ core makes it a highly attractive starting point for drug discovery campaigns.

This guide focuses on a particularly valuable derivative: This compound . The strategic placement of a bromine atom on the aromatic ring transforms the core scaffold into a versatile synthetic intermediate. This bromine atom acts as a crucial chemical handle, enabling a wide range of functionalizations, most notably through palladium-catalyzed cross-coupling reactions. The N-methyl group is also a common feature in many biologically active THIQ-containing compounds, often contributing to improved metabolic stability or receptor affinity.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis of this key intermediate, detailing its chemical reactivity, and exploring its application in the generation of compound libraries for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Core Intermediate

The construction of the 6-bromo-2-methyl-THIQ framework relies on established methodologies for isoquinoline synthesis, primarily the Pictet-Spengler reaction. This powerful, acid-catalyzed reaction forms the heterocyclic ring by condensing a β-arylethylamine with an aldehyde or ketone followed by cyclization.

Retrosynthetic Analysis and Strategy

The most direct and logical approach begins with a commercially available and appropriately substituted phenethylamine. The synthesis can be envisioned as a two-step process: N-methylation of 3-bromophenethylamine followed by a Pictet-Spengler cyclization with formaldehyde.

Caption: Retrosynthetic analysis of 6-Bromo-2-methyl-THIQ.

Detailed Experimental Protocol: A Validated Synthetic Route

This protocol describes a reliable, two-step synthesis starting from 3-bromophenethylamine.

Step 1: Synthesis of N-methyl-2-(3-bromophenyl)ethan-1-amine (Reductive Amination)

-

Principle: This step introduces the N-methyl group. The reaction proceeds via the formation of an imine between the primary amine and formaldehyde, which is then immediately reduced in situ by a mild reducing agent like sodium borohydride. Performing the reaction in one pot prevents the isolation of the unstable imine intermediate and generally leads to high yields.

-

Protocol:

-

To a stirred solution of 2-(3-bromophenyl)ethan-1-amine (1.0 eq) in methanol (MeOH, 0.2 M) at 0 °C, add aqueous formaldehyde (37 wt. %, 1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound (Pictet-Spengler Cyclization)

-

Principle: This is the key ring-forming step. A strong acid, such as trifluoroacetic acid (TFA) or concentrated sulfuric acid, protonates the intermediate from the formaldehyde reaction (which forms an electrophilic Eschenmoser's salt-like species in situ) and catalyzes the electrophilic aromatic substitution, where the electron-rich benzene ring attacks the iminium ion to form the THIQ core. The electron-donating nature of the alkyl group on the aromatic ring facilitates this cyclization.

-

Protocol:

-

Dissolve the crude N-methyl-2-(3-bromophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (0.1 M).

-

Add aqueous formaldehyde (37 wt. %, 1.2 eq).

-

Add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude residue by column chromatography on silica gel to afford the final product.

-

Part 2: Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies almost entirely in the reactivity of the C6-bromine atom. This site provides a gateway for constructing molecular complexity through transition metal-catalyzed cross-coupling reactions.

The Power of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] For an aryl bromide like our target compound, the Suzuki-Miyaura coupling is arguably the most common and versatile transformation employed in drug discovery settings.[4][5][6]

The general catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the THIQ derivative, forming a Pd(II) complex.

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new C-C bond.[4]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Sources

An In-depth Technical Guide to the Biological Activity of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicated biological activity of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds to build a robust scientific profile. The core of this analysis focuses on the high probability of this compound acting as a monoamine oxidase (MAO) inhibitor, with a secondary focus on its potential interactions with the dopamine transporter (DAT). This guide will delve into the mechanistic rationale, suggest experimental protocols for validation, and present the information in a manner that is both technically deep and practically applicable for researchers in neuroscience and drug discovery.

Introduction: The Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic molecules with significant biological activities.[1][2][3] This heterocyclic motif is a key component in compounds targeting the central nervous system, as well as in agents with anticancer, antibacterial, and antiviral properties.[1][2][3] The versatility of the THIQ structure allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects. The specific compound of interest, this compound, combines the foundational THIQ structure with two key modifications: a bromine atom at the 6-position and a methyl group at the 2-position (the nitrogen atom). These substitutions are predicted to significantly influence its biological profile.

Predicted Primary Biological Target: Monoamine Oxidase (MAO)

The most compelling hypothesis for the biological activity of this compound is its role as an inhibitor of monoamine oxidases, particularly MAO-B. This prediction is strongly supported by studies on its parent compound, 2-methyl-1,2,3,4-tetrahydroisoquinoline.

Mechanistic Rationale and Supporting Evidence

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

A key piece of evidence comes from a study that identified 2-methyl-1,2,3,4-tetrahydroisoquinoline as a potent and selective inhibitor of MAO-B, with a reported Ki value of 1 µM.[4] Another study demonstrated that N-methyl-1,2,3,4-tetrahydroisoquinoline can be oxidized by both MAO-A and MAO-B.[5]

The introduction of a bromine atom at the 6-position of the aromatic ring is a common strategy in medicinal chemistry to modulate the potency and selectivity of enzyme inhibitors. Halogenation can alter the electronic properties of the molecule and enhance its binding affinity to the active site of the target enzyme. Therefore, it is highly probable that this compound will also exhibit inhibitory activity against MAO, with the bromine substituent potentially modifying its potency and selectivity profile compared to the parent compound.

Predicted Signaling Pathway Involvement

By inhibiting MAO-B, this compound would increase the synaptic concentration of dopamine, a key neurotransmitter in motor control, motivation, and reward. This mechanism is central to the therapeutic effect of several drugs used in the treatment of Parkinson's disease.

Caption: Recommended experimental workflow for characterization.

Quantitative Data Summary (Predicted vs. Known)

The following table summarizes the known data for the parent compound and provides a predictive framework for this compound.

| Compound | Target | Assay Type | K | Reference |

| 2-methyl-1,2,3,4-tetrahydroisoquinoline | MAO-B | Enzyme Inhibition | 1 µM | [4] |

| This compound | MAO-B | Enzyme Inhibition | Predicted: < 1 µM | - |

| This compound | DAT | Radioligand Binding | To be determined | - |

Conclusion and Future Directions

Based on strong evidence from structurally related compounds, this compound is predicted to be a potent inhibitor of monoamine oxidase B. The presence of the 6-bromo substituent is anticipated to enhance its potency compared to the parent compound, 2-methyl-1,2,3,4-tetrahydroisoquinoline. Furthermore, its potential interaction with the dopamine transporter warrants investigation.

The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. Successful confirmation of MAO-B inhibitory activity would position this compound as a promising lead compound for the development of novel therapeutics for neurodegenerative disorders such as Parkinson's disease. Future in vivo studies would be essential to evaluate its pharmacokinetic profile, brain penetrance, and efficacy in relevant animal models.

References

-

Patsenka, A., et al. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 33(1), 147-52. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13383-13404. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35. [Link]

-

Naoi, M., et al. (1988). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Biochemical and Biophysical Research Communications, 152(2), 653-8. [Link]

-

Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-84. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline in Modern Drug Discovery: A Technical Guide

Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the architecture of numerous biologically active compounds, both from natural and synthetic origins.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a partially saturated piperidine ring, is a key pharmacophore in a wide array of therapeutics. Its prevalence in nature, particularly in the vast family of isoquinoline alkaloids, has long signaled its significance.[1][3] These natural products have provided the inspiration for countless medicinal chemistry campaigns. The inherent structural rigidity and three-dimensional character of the THIQ core allow for the precise spatial orientation of substituents, facilitating specific interactions with biological targets. This has led to the development of THIQ-based agents with a remarkable diversity of pharmacological activities, including antitumor, antimicrobial, antiviral, and neuro-modulatory effects.[2][4][5]

This guide focuses on a specific, strategically functionalized derivative: 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline . The introduction of a bromine atom at the 6-position and a methyl group on the nitrogen atom at the 2-position endows this molecule with unique properties that make it a valuable building block in contemporary drug discovery. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, while the N-methyl group can influence the compound's basicity, lipophilicity, and metabolic stability, all critical parameters in drug design.

This document will provide an in-depth exploration of the synthesis, chemical properties, and potential applications of this compound derivatives and analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their own research endeavors.

Core Synthesis Strategies for the 6-Bromo-1,2,3,4-tetrahydroisoquinoline Framework

The construction of the 6-bromo-THIQ core is a critical first step in accessing the target 2-methyl derivative and its analogs. Several classical and modern synthetic methodologies can be employed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of THIQs.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 6-bromo-THIQs, the starting material would be a 3-bromophenethylamine derivative.

Conceptual Workflow for Pictet-Spengler Synthesis

Caption: Pictet-Spengler reaction pathway to the 6-bromo-THIQ core.

While historically effective, the classical Pictet-Spengler reaction can sometimes be limited to substrates with electron-rich aromatic rings.[6] However, the use of superacids or other strong Lewis acids can facilitate the cyclization of less activated systems.[6]

The Bischler-Napieralski Reaction: An Alternative Cyclization

The Bischler-Napieralski reaction provides another robust route to the THIQ skeleton. This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline is then reduced to the desired THIQ.

Modern Synthetic Approaches

More contemporary methods, such as multicomponent reactions (MCRs), have also been developed for the efficient construction of highly substituted THIQ derivatives.[7] These reactions offer the advantage of building molecular complexity in a single step from simple starting materials.

N-Methylation: Accessing the this compound Core

Once the 6-bromo-1,2,3,4-tetrahydroisoquinoline scaffold is in hand, the crucial N-methylation step can be performed. This is typically a straightforward transformation, with several standard procedures available to the synthetic chemist.

Reductive Amination

A common and efficient method for N-methylation is reductive amination. This involves treating the secondary amine with formaldehyde in the presence of a reducing agent.

Experimental Protocol: N-Methylation via Reductive Amination

-

Dissolution: Dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as methanol or acetonitrile.

-

Addition of Aldehyde: Add an aqueous solution of formaldehyde (typically 37 wt. % in H₂O) to the reaction mixture.

-

Introduction of Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature. The choice of reducing agent is critical; these milder hydrides are selective for the iminium ion formed in situ and do not reduce the aldehyde.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Direct Alkylation

Direct alkylation with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base is another viable method. However, care must be taken to avoid over-alkylation to the quaternary ammonium salt.

The Role of this compound as a Versatile Synthetic Intermediate

The strategic placement of the bromine atom at the 6-position is what makes this scaffold particularly valuable in drug discovery. This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Synthetic Utility of the 6-Bromo Group

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Navigating the Synthesis and Handling of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. As a pivotal, yet under-documented, building block in medicinal chemistry, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from closely related analogs and the broader class of brominated aromatic compounds to establish a robust framework for safe handling, storage, and emergency preparedness.

Compound Profile and Identification

| Property | Data | Source |

| Chemical Name | This compound | - |

| CAS Number | 59961-00-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrN | [1] |

| Molecular Weight | 226.11 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | -20°C, sealed storage, away from moisture. | [2] |

Hazard Identification and Risk Assessment

The primary hazards associated with substituted brominated tetrahydroisoquinolines are extrapolated from the Safety Data Sheet for the closely related compound, 6-Bromo-1,2,3,4-tetrahydroisoquinoline.

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3]

-

Acute Toxicity, Oral (for hydrochloride salt): Category 4 - Harmful if swallowed.[2]

Expert Analysis of Causality:

The irritant nature of this compound class can be attributed to the reactivity of the tetrahydroisoquinoline nucleus and the presence of the bromine atom on the aromatic ring. These functional groups can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. The basic nitrogen atom of the tetrahydroisoquinoline core means the compound can act as a proton acceptor, potentially disrupting physiological pH and enzymatic processes upon absorption. Ingestion is a significant concern, as the compound can be absorbed systemically, leading to potential toxicity.

Broader Context: Brominated Aromatic Compounds

Researchers must also consider the general hazards associated with brominated aromatic compounds. While many have low acute toxicity, prolonged exposure can lead to adverse health effects.[4] Some brominated compounds are known to act as endocrine disruptors and can bioaccumulate.[3][5] Of significant concern is the potential for these compounds to generate highly toxic byproducts, such as polybrominated dibenzodioxins and dibenzofurans, under high-temperature conditions like a fire.[4]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All weighing, reconstitution, and aliquotting of the solid compound, as well as any reactions involving it, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment. The following represents the minimum required PPE for handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable initial choice. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. For prolonged handling or when working with solutions, consider double-gloving.

-

Lab Coat: A standard laboratory coat should be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.

-

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Handling

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

-

Avoid Inhalation and Ingestion: Do not breathe dust or vapors.[1] Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Grounding: For procedures involving larger quantities of the solid, take precautionary measures against static discharge.

-

Inert Atmosphere: While not explicitly stated for this compound, related organobromine compounds can be sensitive to oxidation. For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be advisable.

Storage

-

Temperature: Store in a freezer at -20°C.[2]

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is crucial. The following protocols are designed to mitigate harm and prevent further contamination.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Inhalation: Remove the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The response to a spill should be dictated by the size and nature of the spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Waste Collection: Collect waste material, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[1] Do not allow the material to enter drains or waterways.

Synthesis and Reactivity Considerations

The synthesis of substituted tetrahydroisoquinolines often involves reagents and conditions that carry their own inherent risks. For instance, common synthetic routes may utilize:

-

Reducing agents (e.g., Raney nickel, lithium aluminum hydride): These can be pyrophoric or react violently with water.

-

Strong acids (e.g., concentrated sulfuric acid): Highly corrosive.

-

Reactive intermediates (e.g., acyl chlorides): Can be corrosive and moisture-sensitive.

It is imperative that a full risk assessment is conducted for each step of a synthetic procedure, considering not only the hazards of the starting materials and products but also those of the reagents, solvents, and potential byproducts. The reactivity of the tetrahydroisoquinoline nucleus itself means it can undergo oxidation, potentially forming iminium ion intermediates.[6] High-temperature reactions should be approached with caution due to the potential for decomposition and the release of hazardous gases, including hydrogen bromide.

References

-

Toxicity of selected brominated aromatic compounds. PubMed. [Link]

-

Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Qiji Chemical. [Link]

-

Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]

-

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChem. [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. ACS Publications. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline: An Application Note and Detailed Protocol

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules. Its rigid framework and the presence of a basic nitrogen atom make it an ideal template for the design of ligands targeting various receptors and enzymes. The introduction of a bromine atom at the 6-position of the THIQ core provides a valuable handle for further synthetic diversification, particularly through modern cross-coupling methodologies, enabling the exploration of a wider chemical space in drug discovery programs. The N-methylation of the tetrahydroisoquinoline nitrogen often modulates the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, a key building block for medicinal chemistry and drug development. The described synthetic strategy is robust, scalable, and relies on well-established chemical transformations, making it accessible to researchers with a solid background in organic synthesis.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a three-step sequence, commencing with the formation of the core 6-bromo-1,2,3,4-tetrahydroisoquinoline structure, followed by N-methylation. The chosen pathway is designed for efficiency and reliability, utilizing readily available starting materials.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

This part of the synthesis involves three key transformations: formylation of 3-bromophenethylamine, subsequent Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate, and finally, reduction to the desired tetrahydroisoquinoline.

Step 1a: Synthesis of N-(3-Bromophenethyl)formamide

The initial step involves the formylation of commercially available 3-bromophenethylamine. Formic acid serves as an efficient and cost-effective formylating agent.

-

Materials:

-

3-Bromophenethylamine

-

Formic acid (98-100%)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-bromophenethylamine (1.0 eq).

-

Add formic acid (1.2 eq) dropwise at room temperature with stirring.

-

After the initial exothermic reaction subsides, add toluene to the mixture.

-

Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with toluene.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-bromophenethyl)formamide, which can be used in the next step without further purification.

-

Step 1b: Synthesis of 6-Bromo-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2]

-

Materials:

-

N-(3-Bromophenethyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude N-(3-bromophenethyl)formamide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-3,4-dihydroisoquinoline.

-

Step 1c: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

The dihydroisoquinoline intermediate is readily reduced to the corresponding tetrahydroisoquinoline using a standard reducing agent like sodium borohydride.

-

Materials:

-

6-Bromo-3,4-dihydroisoquinoline

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude 6-bromo-3,4-dihydroisoquinoline (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford pure 6-bromo-1,2,3,4-tetrahydroisoquinoline.[4]

-

| Reagent (Step 1a-1c) | Molar Eq. | Purpose |

| 3-Bromophenethylamine | 1.0 | Starting Material |

| Formic acid | 1.2 | Formylating agent |

| Phosphorus oxychloride | 1.5 | Dehydrating agent for cyclization |

| Sodium borohydride | 2.0 | Reducing agent |

Table 1: Key Reagents and Their Roles in the Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline.

Part 2: Synthesis of this compound

The final step is the N-methylation of the secondary amine. The Eschweiler-Clarke reaction is a highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[5][6][7] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts.[5]

Figure 2: Simplified mechanism of the Eschweiler-Clarke N-methylation.

-

Materials:

-

6-Bromo-1,2,3,4-tetrahydroisoquinoline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask, add 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.2 eq).

-

Heat the reaction mixture to 80-90 °C for 2-4 hours. The evolution of carbon dioxide should be observed. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2.

-

Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.

-

Basify the aqueous layer to a pH of 10-12 with 1 M NaOH.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

-

| Reagent (Part 2) | Molar Eq. | Purpose |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | 1.0 | Substrate |

| Formaldehyde | 2.2 | Methyl source |

| Formic acid | 2.2 | Reducing agent |

Table 2: Key Reagents for the Eschweiler-Clarke N-Methylation.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Thin Layer Chromatography (TLC): For reaction monitoring and purity assessment.